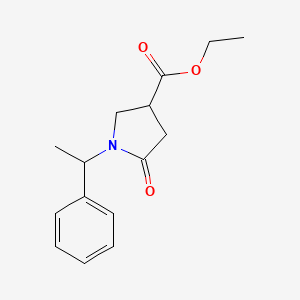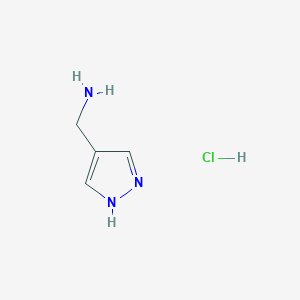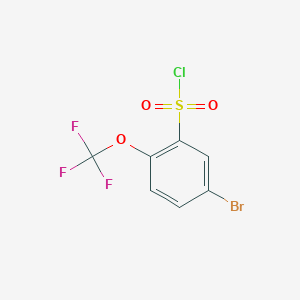
2,6-二氯-3-(三氟甲基)苄醇
描述
“2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1092461-04-5 . It has a molecular weight of 245.03 . The IUPAC name for this compound is [2,6-dichloro-3-(trifluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The InChI code for “2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol” is 1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2 . This code provides a specific representation of the molecular structure of the compound.科学研究应用
化学合成和修饰
- 2,6-二氯-3-(三氟甲基)苄醇在化学合成领域中用于保护醇和羧酸,无论是在溶液中还是在聚合物支持上。该化合物使得在特定条件下,各种醇能够高效转化为相应的醚,其独特的去保护方法涉及三氟乙酸(Kurosu & Li, 2009)。
- 它还在醇的苄基化中发挥作用,将醇高产率转化为苄醚,在各种化学合成应用中起着关键作用(Poon & Dudley, 2006)。
催化和反应机制
- 该化合物在催化过程中发挥作用,例如对碳、氮和氧亲核试剂的二次苄基化。它与金属三氟甲烷磺酸盐一起在催化中的应用揭示了反应机制和效率的见解(Noji et al., 2003)。
- 此外,它在涉及苄醇的氧化过程中发挥作用,有助于形成苄基氟甲醚,并提供了氧化重排机制的视角(Ochiai, Yoshimura, & Miyamoto, 2009)。
光催化应用
- 这种化学物质在光催化应用中具有重要意义,特别是在对苄醇及其衍生物进行选择性光催化氧化为醛的过程中。该过程利用二氧化钛,在紫外光和可见光照射下得到增强(Higashimoto et al., 2009)。
生物合成和可再生生产
- 在生物合成中,它有助于工程微生物进行可再生苄醇生产,展示了其在可持续化学和代谢工程中的作用(Pugh, Mckenna, Halloum, & Nielsen, 2015)。
作用机制
Target of Action
The primary targets of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol are currently unknown
Mode of Action
It is known that benzylic halides, a group to which this compound belongs, typically react via sn1 or sn2 pathways, depending on the degree of substitution .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
生化分析
Biochemical Properties
2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones . The nature of this interaction involves the binding of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol to the active site of the enzyme, facilitating the transfer of electrons and the subsequent oxidation process.
Cellular Effects
The effects of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol can alter cellular metabolism by impacting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function or organismal health. Toxicity studies have indicated that high doses of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol can lead to adverse effects such as liver damage or oxidative stress.
Metabolic Pathways
2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and excretion from the body.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism.
属性
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBMUWBCVLIBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)



![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)


